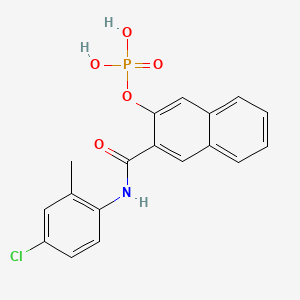

Naphthol AS-TR phosphate

Beschreibung

Significance of Naphthol AS-TR Phosphate (B84403) as an Enzyme Substrate

The primary significance of Naphthol AS-TR phosphate lies in its function as a substrate for detecting phosphatase enzyme activity. pubcompare.aicreative-enzymes.com It is particularly effective for the histochemical demonstration of both acid and alkaline phosphatases. creative-enzymes.comsigmaaldrich.comscbt.com The enzymatic hydrolysis of this compound by a phosphatase yields a naphthol derivative. conductscience.com This product can then react with a diazonium salt in a coupling reaction to produce a distinctly colored azo dye, visually indicating the location and intensity of enzyme activity. conductscience.comchemodex.com

This chromogenic property is central to its use in various biochemical assays. medchemexpress.compubcompare.ai The resulting colored product can be detected spectrophotometrically, allowing for the quantitative monitoring of enzyme activity in biological samples such as serum or urine. medchemexpress.commedchemexpress.comglpbio.com Furthermore, this compound is also a fluorogenic substrate. chemodex.com Upon enzymatic conversion to Naphthol AS-TR, the resulting product exhibits fluorescence with excitation and emission spectra of 388/512 nm, respectively. This fluorescence provides a quantitative marker for acid and alkaline phosphatase activity. chemodex.com Its versatility as a dual substrate for both acid and alkaline phosphatases enhances its utility in diverse research applications.

The specificity and sensitivity of this compound are often highlighted as superior to other similar substrates, providing a high signal-to-noise ratio in enzymatic detection. pubcompare.ai This has enabled researchers to achieve breakthrough visualizations of enzymatic activities, particularly at cellular membrane interfaces, revealing previously unseen phosphatase dynamics. pubcompare.ai

Table 1: Properties of this compound

| Property | Value | Source |

| CAS Number | 2616-72-0 | biosynth.com |

| Molecular Formula | C₁₈H₁₅ClNO₅P | biosynth.com |

| Molecular Weight | 391.74 g/mol | biosynth.com |

| Appearance | White to off-white powder | chemodex.com |

| Solubility | Soluble in DMF or TRIS-HCl buffer. Water: 50 mg/mL, clear, colorless to faintly yellow. | sigmaaldrich.comchemodex.com |

| Storage Temperature | -20°C | sigmaaldrich.com |

Historical Context of Naphthol AS-TR Derivatives in Staining and Detection

The use of naphthol compounds in staining has a long history, with naphthols being identified early on as important intermediates in the manufacture of dyes. britannica.com The development of histochemistry as a discipline in the 20th century saw the creation and verification of numerous new methods for detecting chemical compositions in tissues and cells. dokumen.pub

Naphthol AS derivatives, including this compound, became integral to enzyme histochemistry. The azo-dye method, which relies on the hydrolysis of a naphthol substrate and subsequent coupling with a diazonium salt, became a reliable technique for demonstrating the presence of enzymes like acid phosphatase in tissue sections. conductscience.comoup.com This method offered a way to visualize enzyme activity with high precision. pubcompare.ai Over time, the use of many classical histochemical stains declined with the rise of immunohistochemistry. researchgate.net However, the utility of specific and reliable substrates like this compound has ensured its continued relevance in modern pathology and research laboratories. pubcompare.airesearchgate.net

Overview of Research Paradigms Utilizing this compound

The application of this compound spans several research domains, primarily due to its effectiveness as a phosphatase substrate.

Enzyme Histochemistry and Cellular Biology: A significant area of research involves using this compound for the precise localization of lysosomal enzyme activity in tissues. For instance, it has been used in combination with glycol methacrylate (B99206) embedding to study acid phosphatase and non-specific esterase activity in the midguts of ticks. nih.gov This technique allows for detailed mapping of tissue enzymes and investigations into cellular differentiation and metabolism. pubcompare.ai

Biochemical Assays: this compound is widely employed in biochemical assays to quantify phosphatase activity. smolecule.com Its water-soluble disodium (B8443419) salt form is commonly used for this purpose. medchemexpress.comglpbio.comchemondis.com These assays are crucial in various fields, including diagnostics, where changes in phosphatase levels can be indicative of disease states. chemodex.comsmolecule.com

Cancer Research: More recently, this compound has been identified as an inhibitor of the cyclic-AMP response element-binding protein (CREB)-CREB binding protein (CBP) transcription factor complex. chemodex.com This has led to its investigation as a potential therapeutic agent for lung cancer. chemodex.comresearchgate.net Studies have shown its ability to inhibit the growth of lung adenocarcinoma cell lines. researchgate.net

Table 2: Research Applications of this compound

| Research Area | Application | Key Findings | Source |

| Enzyme Histochemistry | Localization of acid and alkaline phosphatase activity in tissues. | Enables precise visualization of enzyme distribution at the cellular level. | pubcompare.ainih.gov |

| Biochemical Assays | Quantitative measurement of phosphatase activity in biological samples. | Provides a sensitive and specific method for monitoring enzyme kinetics. | pubcompare.aismolecule.com |

| Cancer Research | Inhibition of CREB-CBP transcription factor complex. | Demonstrates anti-tumor effects in lung cancer cell lines. | chemodex.comresearchgate.net |

| Clinical Diagnostics | Marker for diseases linked to phosphatase activity. | Abnormal phosphatase levels can be detected, aiding in clinical assessment. | chemodex.comsmolecule.com |

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

[3-[(4-chloro-2-methylphenyl)carbamoyl]naphthalen-2-yl] dihydrogen phosphate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H15ClNO5P/c1-11-8-14(19)6-7-16(11)20-18(21)15-9-12-4-2-3-5-13(12)10-17(15)25-26(22,23)24/h2-10H,1H3,(H,20,21)(H2,22,23,24) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SHTFMUPUBYXPCD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)Cl)NC(=O)C2=CC3=CC=CC=C3C=C2OP(=O)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H15ClNO5P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10180781 | |

| Record name | N-(4-Chloro-2-methylphenyl)-3-(phosphonooxy)naphthalene-2-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10180781 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

391.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Light yellow powder; [Sigma-Aldrich MSDS] | |

| Record name | N-(4-Chloro-2-methylphenyl)-3-(phosphonooxy)naphthalene-2-carboxamide | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/15736 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

2616-72-0 | |

| Record name | N-(4-Chloro-2-methylphenyl)-3-(phosphonooxy)-2-naphthalenecarboxamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2616-72-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-(4-Chloro-2-methylphenyl)-3-(phosphonooxy)naphthalene-2-carboxamide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002616720 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-(4-Chloro-2-methylphenyl)-3-(phosphonooxy)naphthalene-2-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10180781 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-(4-chloro-2-methylphenyl)-3-(phosphonooxy)naphthalene-2-carboxamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.018.225 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Enzymatic Hydrolysis and Product Formation Mechanisms

Mechanism of Hydrolysis by Phosphatase Enzymes

The fundamental reaction involving Naphthol AS-TR phosphate (B84403) is its enzymatic hydrolysis, a process catalyzed by phosphatase enzymes. Phosphatases are a class of hydrolase enzymes responsible for cleaving phosphate groups from various molecules, a process known as dephosphorylation. In this reaction, a phosphatase enzyme catalyzes the removal of the phosphate group from the Naphthol AS-TR phosphate molecule. This process yields two products: the naphthol derivative, N-(4-chloro-2-methylphenyl)-3-hydroxy-2-naphthalenecarboxamide (commonly known as Naphthol AS-TR), and an inorganic phosphate ion. smolecule.com The water-soluble nature of the this compound substrate allows for its application in various aqueous assay systems. medchemexpress.comglpbio.com

The general chemical equation for the hydrolysis is: this compound + H₂O stackrel{Phosphatase}{\longrightarrow} Naphthol AS-TR + Inorganic Phosphate smolecule.com

This compound serves as a versatile substrate, demonstrating utility in the detection of acid phosphatase activity. smolecule.comchemodex.com Acid phosphatases are a group of phosphatases that exhibit optimal enzymatic activity in an acidic environment (typically pH 4.5-5.5). The this compound technique has been successfully employed for the precise histochemical localization of lysosomal acid phosphatase activity in various tissues. nih.gov For instance, it has been used in conjunction with glycol methacrylate (B99206) embedding to study enzyme distribution in the midguts of ticks. nih.gov In such assays, the tissue is incubated with the substrate at an acidic pH. The acid phosphatase present in the cells hydrolyzes the substrate, and the resulting Naphthol AS-TR can then be visualized, often by coupling it with a diazonium salt to produce a colored azo dye at the site of enzyme activity. nih.govresearchgate.net This method is particularly valuable for identifying tartrate-resistant acid phosphatase (TRAP) activity, which is a key biomarker in certain pathological conditions. pubcompare.ai

This compound is widely used as a substrate for the detection of alkaline phosphatase activity. medchemexpress.comglpbio.commedchemexpress.com Alkaline phosphatases function optimally under alkaline conditions (typically pH 8.6-9.5). The substrate's high solubility and reactivity in alkaline environments make it a valuable tool for these assays. scbt.com In a typical application, the substrate is hydrolyzed by alkaline phosphatase, releasing Naphthol AS-TR. medchemexpress.comglpbio.commedchemexpress.com This reaction is a cornerstone of many histochemical staining protocols and biochemical assays designed to quantify alkaline phosphatase levels in biological samples like serum or to visualize its localization in tissues, such as in osteoblasts during bone formation studies. medchemexpress.comglpbio.compubcompare.ai

The phosphate group is the critical functional component of the this compound molecule for enzymatic recognition and catalysis by phosphatases. researchgate.net Phosphatase enzymes have active sites specifically structured to bind to and hydrolyze phosphate ester bonds. The phosphate moiety of this compound acts as the target, fitting into the active site of both acid and alkaline phosphatases. This binding initiates the hydrolytic cleavage of the phosphomonoester bond, releasing the phosphate and the Naphthol AS-TR core. The rest of the molecule, the Naphthol AS-TR portion, functions as the reporter component, which is released upon enzymatic action.

Formation of Naphthol AS-TR

The enzymatic dephosphorylation of this compound directly results in the formation of Naphthol AS-TR. smolecule.comnih.gov This product is the key to detecting the enzyme's activity, as it possesses distinct optical properties that the parent phosphate compound lacks. Naphthol AS-TR is a naphthol dye that can be detected through either colorimetric or fluorescent methods. chemodex.com

Spectrophotometry is a common method for quantifying the activity of phosphatases using this compound. medchemexpress.comglpbio.commedchemexpress.com This principle relies on the generation of a colored product. researchgate.net While Naphthol AS-TR itself can be detected, its signal is often enhanced by a secondary coupling reaction. In many protocols, a diazonium salt, such as Fast Red TR, is included in the reaction mixture. researchgate.netpubcompare.ai The newly formed Naphthol AS-TR immediately couples with the diazonium salt to produce a highly colored, often insoluble, azo dye. researchgate.net

The intensity of the color produced is directly proportional to the amount of Naphthol AS-TR formed, which in turn is proportional to the phosphatase activity in the sample. The concentration of this colored product can be measured using a spectrophotometer, which quantifies the absorbance of light at a specific wavelength. researchgate.net This allows for a quantitative determination of enzyme activity. medchemexpress.com

| Detection Method | Principle | Product | Measurement |

| Spectrophotometric | Enzymatic hydrolysis followed by coupling with a diazonium salt to form a colored azo dye. researchgate.net | Colored Azo Dye | Absorbance of light at a specific wavelength. researchgate.net |

This compound is considered a fluorogenic substrate because its hydrolytic product, Naphthol AS-TR, is fluorescent. smolecule.comchemodex.com The parent phosphate compound is non-fluorescent. Upon enzymatic cleavage by a phosphatase, the liberated Naphthol AS-TR exhibits intrinsic fluorescence, which can be detected without the need for a secondary coupling agent. This conversion from a non-fluorescent substrate to a fluorescent product provides a direct and sensitive measure of enzyme activity. bath.ac.uk

The fluorescence of Naphthol AS-TR is characterized by specific excitation and emission wavelengths. The fluorescence intensity is proportional to the concentration of Naphthol AS-TR, thereby serving as a quantitative marker for the activity of acid or alkaline phosphatases. smolecule.comchemodex.com This method offers high sensitivity, allowing for the detection of low levels of enzyme activity. pubcompare.ai

| Detection Method | Principle | Product | Measurement |

| Fluorescent | Enzymatic hydrolysis releases a fluorescent product from a non-fluorescent substrate. smolecule.comchemodex.com | Naphthol AS-TR | Fluorescence intensity at specific excitation/emission wavelengths. chemodex.comchemodex.com |

| Excitation Maximum | 388 nm chemodex.comchemodex.com | ||

| Emission Maximum | 512 nm chemodex.comchemodex.com |

Coupling Reactions for Azo Dye Formation in Histochemistry

This compound is a crucial chromogenic substrate used in enzyme histochemistry to visualize the location of specific enzyme activity, particularly acid and alkaline phosphatases. The fundamental principle involves a two-step process: initial enzymatic cleavage of the substrate followed by a coupling reaction that produces a visible, insoluble colored product. This process allows for the precise localization of enzymes within tissue sections and cells.

The detection method using this compound is initiated when an enzyme, such as alkaline phosphatase, catalyzes the hydrolysis of the phosphate ester bond. google.com This enzymatic action cleaves the phosphate group from the molecule, liberating the reactive, primary reaction product, Naphthol AS-TR. smolecule.comscbt.com This hydrolysis step is the key to the specificity of the assay, as it only occurs in the presence of the target enzyme. pubcompare.ai

Immediately following its formation, the liberated Naphthol AS-TR molecule becomes available to react with a diazonium salt that is simultaneously present in the incubation medium. smolecule.com This subsequent reaction is known as an azo coupling reaction. The Naphthol AS-TR acts as a coupling agent, and the diazonium salt acts as the chromogenic developer. chemimpex.com The diazonium cation couples with the naphthol derivative to form a highly colored, insoluble azo dye. adipogen.com This dye precipitates directly at the site of enzyme activity, providing a sharp, visual marker of the enzyme's location.

Several different diazonium salts can be used in this process, with the choice of salt affecting the color and properties of the final product.

| Diazonium Salt | Common Application/Notes | Source(s) |

| Fast Red TR Salt | Frequently used with naphthol substrates to produce a fluorescent azo dye. | researchgate.net, nih.gov, researcher.life |

| Hexazotized Pararosanilin | Couples with naphthol derivatives to produce a characteristic red azo dye. | |

| Fast Blue BB Salt | Used with naphthol substrates to produce an intense blue coloration. | |

| Fast Red Violet LB Salt | Another diazonium salt option for forming colored azo dyes with the hydrolyzed naphthol product. |

This immediate coupling is critical for the precision of the histochemical technique, as it prevents the diffusion of the primary naphthol product away from the enzyme's location, ensuring the final colored precipitate is accurately localized.

The development of the chromogenic product is the culmination of the azo coupling reaction. The resulting azo dye is intensely colored and, crucially, insoluble in aqueous media and lipids, which causes it to precipitate out of solution. google.com This insolubility is essential for forming a stable and accurately localized stain within the cellular or tissue architecture.

The specific color of the final product is determined by the chemical structure of both the naphthol derivative (in this case, Naphthol AS-TR) and the specific diazonium salt used for the coupling reaction. This compound is particularly noted for its utility in forming red azo dyes and is often preferred in protocols for multicolor staining. vulcanchem.com For instance, the coupling of the hydrolyzed Naphthol AS-TR with the diazonium compound formed from 3-amino-4-methoxybenzamide (B96667) results in a fuchsia-colored chromogen. google.com In some applications, the resulting azo dye product is not only colored but also fluorescent, which can be used to develop highly sensitive microscopic techniques for detecting enzyme activity. researchgate.netnih.gov

This method of chromogenic product development is a cornerstone of enzyme histochemistry and is applied in various techniques, including:

Immunohistology adipogen.com

Immunoblotting adipogen.com

Enzyme Histochemistry pubcompare.ai

Cellular Differentiation Research pubcompare.ai

The formation of a visible precipitate allows researchers to pinpoint specific structures or cell types within a tissue sample based on their enzymatic activity. smolecule.com

The reliability and quality of histochemical staining with this compound depend on several factors that can influence the stability and intensity of the final azo dye. Careful control of these variables is necessary for reproducible and accurate results.

| Factor | Influence on Reaction | Source(s) |

| pH | The activity of phosphatase enzymes is highly dependent on pH. Furthermore, the azo coupling reaction itself is pH-sensitive, with the coupling of the naphthol to the diazonium salt occurring rapidly at a high (alkaline) pH. google.com | , google.com |

| Reagent Concentration | The concentration of both the this compound substrate and the diazonium salt must be optimized. Standardized protocols often specify concentrations, such as 5 millimolar for the substrate, to ensure consistent results. | |

| Choice of Diazonium Salt | The stability of the diazonium salt itself and its reactivity with the naphthol derivative affect the final color and intensity. Different salts (e.g., Fast Red TR, Hexazotized Pararosanilin) yield different results. researchgate.net, | researchgate.net, |

| Tissue Fixation | Pre-staining tissue preparation, such as fixation with aldehydes, can impact enzyme activity. This compound has been shown to have better preservation of enzyme activity after formaldehyde (B43269) fixation compared to other substrates like Naphthol AS-MX phosphate. | |

| Enzyme Inhibitors | The presence of specific enzyme inhibitors, such as fluoride (B91410) or orthovanadate, will prevent the initial hydrolysis of this compound, thereby blocking the entire reaction and preventing azo dye formation. nih.gov | nih.gov |

| Dye Structure | The intrinsic chemical structure of the resulting azo dye, influenced by functional groups like sulfonic (-SO3H) or hydroxyl (-OH) groups, plays a role in its color, intensity, and overall stability. nih.gov, mdpi.com | nih.gov, mdpi.com |

By managing these factors, researchers can optimize the enzymatic reaction and subsequent azo coupling to produce a strong, stable, and precisely localized chromogenic signal, enabling accurate interpretation of enzyme distribution in biological samples.

Methodological Applications in Enzyme Activity Assays

Development of Biochemical Assays for Phosphatase Activity

The use of Naphthol AS-TR phosphate (B84403) as a substrate is central to the development of assays for enzymes like acid and alkaline phosphatase. scbt.comscientificlabs.com The fundamental principle of these assays is the enzymatic hydrolysis of the phosphate group from the Naphthol AS-TR phosphate molecule. medchemexpress.comscbt.com This reaction releases the core naphthol compound, Naphthol AS-TR, which can then be detected and quantified through either colorimetric or fluorometric methods. chemodex.com The water-soluble nature of its disodium (B8443419) salt form facilitates its use in aqueous buffer systems typical for biochemical assays. medchemexpress.comglpbio.com

Spectrophotometric assays utilizing this compound are based on a two-step reaction. First, the phosphatase enzyme cleaves the phosphate ester bond, liberating Naphthol AS-TR. Subsequently, this product is coupled with a diazonium salt, such as Fast Red TR, to form a distinctly colored azo dye. adipogen.compubcompare.ai The resulting chromophore's concentration, which is directly proportional to the amount of liberated Naphthol AS-TR, can be measured using a spectrophotometer. medchemexpress.comglpbio.com

Optimization of this assay involves several key parameters:

pH and Buffer: The pH of the reaction buffer must be optimized for the specific phosphatase being studied (e.g., acidic conditions for acid phosphatase, alkaline for alkaline phosphatase).

Substrate Concentration: The concentration of this compound must be sufficient to saturate the enzyme, ensuring the reaction rate is dependent on enzyme concentration rather than substrate availability.

Coupling Agent: The concentration of the diazonium salt must be optimized to ensure rapid and complete coupling with the liberated Naphthol AS-TR, without inhibiting the enzymatic reaction.

Incubation Time and Temperature: These parameters are adjusted to ensure the reaction proceeds within the linear range, where product formation is proportional to time and enzyme concentration.

A significant advantage of this compound is its utility as a fluorogenic substrate. chemodex.comadipogen.com While the parent phosphate compound is non-fluorescent, the enzymatic hydrolysis product, Naphthol AS-TR, is inherently fluorescent. smolecule.com This property allows for a direct and continuous measurement of enzyme activity without the need for a secondary coupling reaction. The fluorescence of Naphthol AS-TR serves as a quantitative marker for phosphatase activity. chemodex.comadipogen.com

Optimization of the fluorometric assay focuses on maximizing the signal-to-noise ratio. Key considerations include:

Excitation and Emission Wavelengths: The fluorometer must be set to the optimal wavelengths for Naphthol AS-TR, which are approximately 388 nm for excitation and 512 nm for emission. chemodex.comadipogen.comchemodex.com

Buffer Composition: The buffer should be free of interfering fluorescent compounds.

Enzyme and Substrate Concentrations: As with spectrophotometric assays, concentrations are optimized to adhere to the principles of enzyme kinetics. The high sensitivity of fluorescence detection often allows for the use of lower enzyme and substrate concentrations compared to colorimetric methods.

Table 1: Fluorometric Properties of Naphthol AS-TR

| Property | Value | Reference(s) |

| Excitation Maximum (λex) | ~388 nm | chemodex.com, adipogen.com, chemodex.com |

| Emission Maximum (λem) | ~512 nm | chemodex.com, adipogen.com, chemodex.com |

| Precursor Compound | This compound | chemodex.com |

| Enzymatic Product | Naphthol AS-TR | chemodex.com, smolecule.com |

This compound is well-suited for studying enzyme kinetics due to its rapid conversion rate and the ability to continuously monitor product formation. scbt.compsu.edu The hydrolysis reaction typically follows Michaelis-Menten kinetics, allowing for the determination of key enzymatic parameters such as the Michaelis constant (Km) and the maximum reaction velocity (Vmax). nih.gov

The kinetic analysis involves measuring the initial rate of the reaction at various substrate concentrations. By plotting the reaction rate against the substrate concentration, a hyperbolic curve is generated, from which Km and Vmax can be calculated. These parameters provide insight into the enzyme's affinity for the substrate and its catalytic efficiency. The direct fluorometric assay is particularly advantageous for these studies, as it allows for real-time tracking of product formation.

Ensuring the reproducibility and sensitivity of assays using this compound requires careful attention to several factors.

Substrate Purity: The use of high-purity this compound (e.g., ≥99% by HPLC) is critical to minimize batch-to-batch variability and ensure accurate results. scbt.comsigmaaldrich.com

Storage and Handling: The compound is often hygroscopic and should be stored under appropriate conditions, such as at -20°C under an inert gas, to prevent degradation and maintain stability. chemodex.comchemodex.com

Assay Method: Fluorometric assays generally offer significantly higher sensitivity than spectrophotometric methods, sometimes by an order of magnitude or more compared to other substrates like p-nitrophenylphosphate (pNPP).

Controls: Proper controls, including blanks (no enzyme) and standards (known amount of product), are essential for accurate quantification and validation of the assay.

Quantitative Analysis of Phosphatase Activity

The ultimate goal of using this compound in these assays is the accurate quantification of phosphatase activity in a given sample. scbt.comadipogen.com This is achieved by correlating the measured signal (absorbance or fluorescence) to the amount of product formed, which in turn reflects the activity of the enzyme.

A standard curve is essential for converting the experimental signal into a quantitative measure of enzyme activity. This calibration curve is generated by preparing a series of solutions with known concentrations of the final product (Naphthol AS-TR for fluorescence assays or the azo dye for colorimetric assays) and measuring their corresponding signals. chemodex.com

The process involves:

Preparation of Standards: A stock solution of the pure product is serially diluted to create a range of standard concentrations.

Measurement: The absorbance or fluorescence of each standard is measured under the same conditions as the experimental samples.

Plotting the Curve: A graph is created by plotting the signal (y-axis) against the concentration of the standard (x-axis). This typically yields a linear relationship within a specific concentration range.

Data Interpretation: The signal from the unknown experimental sample is measured. This value is then used to determine the corresponding concentration of the product by interpolating from the linear portion of the standard curve.

Once the concentration of the product is known, the enzyme activity can be calculated and expressed in standard units, such as micromoles of product formed per minute per milligram of protein (µmol/min/mg).

Table 2: Example Data for a Naphthol AS-TR Fluorescence Standard Curve

| Naphthol AS-TR Conc. (µM) | Relative Fluorescence Units (RFU) |

| 0 | 50 |

| 0.5 | 450 |

| 1.0 | 845 |

| 2.5 | 2060 |

| 5.0 | 4150 |

| 10.0 | 8250 |

Measurement of Enzyme Kinetics (e.g., Vmax, Km)

This compound and its related compounds are valuable tools for investigating the kinetics of phosphatase enzymes. While specific Michaelis-Menten constants (Km) and maximum velocity (Vmax) values for this compound are not extensively detailed in the provided research, the principles of its use in kinetic assays are well-established. The determination of these kinetic parameters is crucial for understanding enzyme efficiency and substrate affinity.

For instance, studies on closely related naphthol-based substrates provide insight into the kinetic analysis of phosphatases. A continuous assay for acid phosphatase using 1-naphthyl phosphate allows for the precise determination of the initial reaction rate, which is fundamental for calculating Km and kcat. researchgate.net Kinetic parameters for human prostatic acid phosphatase have been determined using this method at various pH levels. researchgate.net

Table 1: Illustrative Kinetic Parameters for Phosphatases with Naphthol-based Substrates This table presents data for related naphthol substrates to illustrate the types of kinetic measurements possible, as specific values for this compound were not available in the provided sources.

| Enzyme | Substrate | Km Value | Vmax Value | Source |

|---|---|---|---|---|

| Urinary Acid Phosphatase | α-Naphthyl phosphate | 0.1 mM | Not Specified | researchgate.net |

| Acid Phosphatase | 1-Naphthyl phosphate | 1.01 mM | 41.4 mV min⁻¹ | researchgate.net |

| Rat Intestinal Alkaline Phosphatase (Apical) | Naphthol-AS-BI-phosphate | 0.81 +/- 0.43 mM | 3.99 +/- 1.217 A | nih.gov |

| Rat Intestinal Alkaline Phosphatase (Basal) | Naphthol-AS-BI-phosphate | 0.82 +/- 0.261 mM | 3.26 +/- 0.719 A | nih.gov |

Impact of Assay Conditions (pH, Temperature, Inhibitors)

The accuracy and reliability of enzyme assays using this compound are highly dependent on assay conditions such as pH, temperature, and the presence of inhibitors.

pH: The optimal pH for phosphatase activity varies depending on the enzyme type (acid or alkaline). For acid phosphatases, assays using naphthyl phosphates are often conducted at an acidic pH. For example, a pH of 5.2 is recommended for prostatic acid phosphatase assays to balance kinetic parameters and minimize side reactions. d-nb.info Substrate ionization is strongly dependent on pH, which in turn affects substrate saturation of the enzyme. d-nb.info For alkaline phosphatase, assays are conducted at alkaline pH, with values around 8.6 to 9.8 being reported for substrates like Naphthol AS-MX phosphate.

Temperature: Temperature significantly influences the rate of enzymatic reactions. For prostatic acid phosphatase, the maximal reaction velocity (Vmax) increases exponentially between 10°C and 50°C. d-nb.info However, enzyme inactivation can occur at higher temperatures (above 45°C), especially when certain alcohols are present in the reaction mixture. d-nb.info Studies of prostatic acid phosphatase show a linear Arrhenius plot between 20°C and 40°C, indicating a predictable relationship between temperature and reaction rate within this range. d-nb.info

Inhibitors: Various compounds can inhibit phosphatase activity, a factor that is critical in both mechanistic studies and the design of specific assays. For example, tartrate is a known inhibitor of prostatic acid phosphatase, and assays often compare activity in the presence and absence of tartrate to determine the specific enzyme activity. researchgate.netoup.com Other known inhibitors include fluoride (B91410), Mg²⁺, and Fe²⁺. researchgate.net Understanding the effect of inhibitors is essential for interpreting assay results correctly.

Table 2: Influence of Assay Conditions on Phosphatase Activity

| Condition | Effect | Example/Note | Source |

|---|---|---|---|

| pH | Affects enzyme activity and substrate ionization. | Recommended pH of 5.2 for prostatic acid phosphatase assay to optimize kinetics and reduce side reactions. | d-nb.info |

| Temperature | Vmax increases with temperature up to an optimal point, after which inactivation occurs. | For prostatic acid phosphatase, Vmax increases from 10-50°C, with inactivation observed above 45°C. | d-nb.info |

| Inhibitors | Reduce or block enzyme activity. | Tartrate is a strong inhibitor of prostatic acid phosphatase; fluoride also inhibits activity. | researchgate.net |

Comparative Studies with Other Phosphatase Substrates

This compound is one of several substrates available for phosphatase detection, each with distinct properties. Comparative studies are essential for selecting the most appropriate substrate for a given application.

Evaluation of Substrate Specificity

Substrate specificity is a key performance metric. This compound is a substrate for both acid and alkaline phosphatases. chemodex.com The specificity of related Naphthol AS derivatives has been evaluated more extensively. For instance, Naphthol AS-MX phosphate is noted for its specificity for alkaline phosphatase (ALP). In contrast, Naphthol AS-BI phosphate is primarily used for acid phosphatase (ACP) detection, as it is less specific for ALP at alkaline pH and shows weaker signals in ALP assays compared to Naphthol AS-MX. Some substrates, like Naphthol AS-E phosphate, show high affinity for other enzymes entirely, highlighting the subtle but important structural differences among these compounds.

Assessment of Chromogenicity and Sensitivity

The sensitivity of an assay is determined by the signal generated by the substrate's product. This compound is a fluorogenic substrate; upon enzymatic cleavage, it is converted to Naphthol AS-TR, which has excitation/emission maxima of 388/512 nm. chemodex.comchemodex.com This fluorescence allows for quantitative measurement of enzyme activity. chemodex.comchemodex.com

When compared to other common substrates, naphthol-based systems often show superior sensitivity. Fluorometric methods using Naphthol AS-MX phosphate were found to be 10-fold more sensitive than colorimetric assays using para-nitrophenylphosphate (pNPP). The Fast Red TR/Naphthol AS-MX system produces an intense, insoluble red product suitable for immunohistology and western blotting. sigmaaldrich.com However, it is considered generally less sensitive than the BCIP/NBT system, which produces a blue/purple precipitate. sigmaaldrich.com The choice between these substrates often involves a trade-off between the desired type of signal (colorimetric vs. fluorometric, soluble vs. insoluble) and the required sensitivity level for the application. sigmaaldrich.com

Table 3: Comparison of Phosphatase Substrates

| Substrate | Primary Target Enzyme | Product Signal | Key Features | Source |

|---|---|---|---|---|

| This compound | Acid & Alkaline Phosphatase | Fluorogenic (388/512 nm) | Forms a fluorescent product upon hydrolysis. | chemodex.comchemodex.com |

| Naphthol AS-MX phosphate | Alkaline Phosphatase | Colorimetric (Red with Fast Red TR) / Fluorogenic | High sensitivity; 10-fold more sensitive than pNPP. | |

| Naphthol AS-BI phosphate | Acid Phosphatase | Colorimetric | Optimal at acidic pH (4.5-5.5); weaker signal in ALP assays. | |

| p-Nitrophenylphosphate (pNPP) | Alkaline & Acid Phosphatase | Colorimetric (Yellow, soluble) | Commonly used in ELISA; generally less sensitive than naphthol systems. | sigmaaldrich.com |

| BCIP/NBT | Alkaline Phosphatase | Colorimetric (Blue/Purple, insoluble) | Generally more sensitive than Fast Red systems; produces a stable precipitate. | sigmaaldrich.com |

Histochemical and Cytochemical Localization Studies

Naphthol AS-TR phosphate (B84403) is a valuable tool for localizing enzyme activity in both tissue sections (histochemistry) and individual cells (cytochemistry). biosynth.comcymitquimica.com The underlying principle of its use involves an enzymatic reaction. When Naphthol AS-TR phosphate is introduced to a sample containing the target enzyme, such as acid or alkaline phosphatase, the enzyme cleaves the phosphate group from the Naphthol AS-TR molecule. smolecule.comchemodex.com This enzymatic hydrolysis releases Naphthol AS-TR, which can then be coupled with a diazonium salt to form a colored precipitate at the site of enzyme activity. smolecule.comchemodex.com This colored product allows for the direct visualization of the enzyme's location within the tissue or cell.

Application in Histological Section Analysis

In the realm of histological section analysis, this compound is employed as a chromogenic substrate to stain and identify specific cellular structures or cell types within a tissue sample. smolecule.com This technique is instrumental in understanding the distribution and activity of enzymes in the context of the surrounding tissue architecture. For instance, it has been used to map enzyme activity in various tissues, contributing to research in fields like cellular biology and bone metabolism. pubcompare.ai The resulting colored precipitate provides a clear and permanent record of enzyme localization, aiding in the detailed analysis of tissue composition and function. thermofisher.com

Cytochemical Localization within Cells

At the cellular level, this compound enables the precise localization of enzymes within different subcellular compartments. biologists.com This is crucial for understanding the intricate metabolic pathways and functions of organelles. The azo-coupling technique, which utilizes this compound, is noted for its sensitivity in detecting acid hydrolases. biologists.com Studies have demonstrated the localization of Naphthol AS-TR phosphatase activity within vacuoles, the Golgi apparatus, and dispersed throughout the cytosol in the colorless alga Polytomella caeca. biologists.com This level of detail is essential for dissecting the roles of various organelles in cellular processes.

Visualization of Specific Cell Types and Structures

The application of this compound extends to the visualization of specific cell types and structures, which is pivotal for both basic research and diagnostic purposes. pubcompare.ainih.gov Its ability to highlight enzyme activity allows for the identification and characterization of cells based on their metabolic signatures.

Detection of Lysosomal Enzyme Activity

This compound is utilized in methods to visualize the activity of lysosomal enzymes, such as acid phosphatase. oup.com Lysosomes are organelles responsible for cellular degradation and recycling, and their enzymatic activity is a key indicator of cellular health and function. By using this compound in conjunction with a coupling agent like hexazotized pararosanilin, researchers can measure acid phosphatase activity in individual cells. oup.com This has been applied to study the relationship between enzyme levels and cellular processes, such as the rate of food vacuole formation in Paramecium primaurelia. oup.com

Assessment of Osteoclast Activity using TRAP Staining

A significant application of this compound is in the tartrate-resistant acid phosphatase (TRAP) staining method, which is a well-established technique for identifying osteoclasts. nih.govjove.com Osteoclasts are multinucleated cells responsible for bone resorption, and TRAP is a key enzyme marker for these cells. nih.govjove.com In TRAP staining, this compound serves as the substrate. pubcompare.ainih.gov The enzymatic activity of TRAP in osteoclasts hydrolyzes the substrate, and in the presence of a diazonium salt like Fast Red TR, a colored precipitate is formed, allowing for the visualization and quantification of osteoclast activity. pubcompare.ainih.govjove.com This is crucial for studying bone development, remodeling, and diseases such as osteoporosis.

| Staining Component | Purpose in TRAP Staining |

| This compound | Substrate for the TRAP enzyme. pubcompare.ainih.gov |

| Sodium Tartrate | Inhibits other acid phosphatases, ensuring specificity for TRAP. nih.gov |

| Fast Red TR Salt | Couples with the product of the enzymatic reaction to form a visible red precipitate. pubcompare.ainih.gov |

| Sodium Acetate Buffer | Maintains the acidic pH (around 5.2) required for optimal TRAP activity. nih.gov |

Localization of Alkaline Phosphatase in Bone-forming Cells

In addition to its use in detecting acid phosphatase, this compound is also a substrate for alkaline phosphatase (ALP), an enzyme crucial for bone formation. pubcompare.aiadipogen.com Histochemical staining for ALP activity is used to identify and assess the differentiation of osteoblasts, the cells responsible for synthesizing bone matrix. pubcompare.ai In this technique, this compound is hydrolyzed by ALP, and the resulting product is coupled with a diazonium salt, such as Fast Blue BB, to produce a colored stain at the sites of osteoblastic activity. pubcompare.ai This method is widely used in studies of osteogenic differentiation and bone regeneration. pubcompare.aipubcompare.ai

| Staining Component | Purpose in ALP Staining |

| This compound | Substrate for the alkaline phosphatase enzyme. pubcompare.ai |

| Fast Red TR or Fast Blue BB | Diazonium salt that couples with the hydrolyzed substrate to form a colored precipitate. pubcompare.ai |

| TRIS Buffer | Maintains the alkaline pH (around 9.0) necessary for optimal ALP activity. pubcompare.ai |

Advanced Histochemical Methodologies

This compound is a key substrate in enzyme histochemistry, particularly for the demonstration of acid and alkaline phosphatase activity. grafiati.comnih.gov Its utility is pronounced in advanced methodologies that require precise localization and high sensitivity.

Combination with Embedding Media (e.g., Glycol Methacrylate)

The choice of embedding medium is critical for preserving tissue integrity and enzyme activity. While traditional paraffin (B1166041) embedding can be used, it often requires specific fixation protocols to prevent the loss of enzyme function. researchgate.net For high-resolution light microscopy and superior tissue preservation, Glycol Methacrylate (B99206) (GMA) has emerged as a preferred embedding medium. nih.govnih.gov

The combination of the this compound technique with GMA embedding has proven highly effective. This method enables the precise localization of lysosomal enzyme activity, even in tissues with challenging features like the haematin granules found in tick midguts. nih.govbiologicalstaincommission.org Studies on bone tissue have also successfully employed GMA embedding for tartrate-resistant acid phosphatase (TRAP) histochemistry, a procedure that visualizes osteoclasts. In zebrafish research, tissues embedded in GMA and sectioned can be stained for TRAP using this compound as the substrate, allowing for detailed histological analysis. This approach is particularly valuable as GMA preserves enzyme activity that can be destroyed by the prolonged use of fixatives like paraformaldehyde.

Counterstaining Techniques

To provide morphological context to the enzymatic reaction, counterstaining is a common practice following the localization of phosphatases with this compound. The choice of counterstain depends on the target enzyme and tissue type.

| Application | Primary Substrate | Counterstain | Target/Tissue |

| TRAP Detection | This compound | 0.5% Toluidine Blue | Bone Sections |

| TRAP Detection | This compound disodium (B8443419) salt | Haematoxylin | Mandibular Bone-Forming Cells |

| Alkaline Phosphatase Detection | This compound | Methyl Green | Cellular Staining |

Microscopic Imaging and Analysis

The visualization and analysis of the histochemical reaction product from this compound involve various microscopic techniques. Standard light microscopy is commonly used to observe the colored precipitates formed at the site of enzyme activity. nih.gov

For more quantitative and detailed analysis, advanced imaging systems are employed. A scanning confocal laser microscope has been used to measure the optical densities in individual cells to quantify acid phosphatase activity, using the this compound-hexazotized para-rosanilin method. Furthermore, the fluorogenic nature of the reaction product, Naphthol AS-TR, which exhibits excitation/emission spectra of 388/512 nm, makes it compatible with fluorescence microscopy. This allows for highly sensitive detection and has been instrumental in visualizing subtle cellular metabolic processes and enzymatic activities at membrane interfaces. Semiautomatic image-analysis systems linked to UV light microscopes have also been utilized for quantitative measurements in bone metabolism studies. nih.gov

Challenges and Limitations in Histochemical Applications

Despite its utility, the application of this compound in histochemistry is not without its challenges.

A primary challenge is the preservation of enzyme activity. Acid phosphatase, for example, can be sensitive to fixation procedures. researchgate.net Conventional formalin-based fixatives may reduce enzyme activity, necessitating the use of alternative methods like freeze-drying or specific fixatives to ensure reliable results. researchgate.net In some studies, unfixed and undemineralized tissue sections have yielded the most satisfactory outcomes, highlighting the difficulties associated with tissue processing. nih.gov

The physicochemical properties of the substrate itself can present limitations. This compound is noted to be very hygroscopic, requiring careful storage under inert gas to maintain its stability and reactivity. Furthermore, some Naphthol AS derivatives exhibit lower solubility in aqueous solutions, which can restrict their application, particularly in high-throughput screening assays. The stability and high chromogenicity that make these substrates suitable for quantitative analysis also mean that careful handling and precise experimental conditions are paramount for reproducible results. researchgate.net

Role in Cell Biology and Disease Research

Investigation of Phosphatase Roles in Biological Processes

Naphthol AS-TR phosphate (B84403) serves as a crucial substrate for the detection and investigation of phosphatase enzymes, particularly acid and alkaline phosphatases. chemodex.comsmolecule.com These enzymes are clinically relevant, as their concentrations in the body can change significantly in various disease states. chemodex.comchemodex.com The compound is hydrolyzed by phosphatases, yielding a product that can be detected, often through fluorescence or the formation of a colored azo dye when used with diazonium salts. chemodex.comchemodex.commedchemexpress.comadipogen.com This property makes it a valuable tool in a variety of biochemical assays, including immunohistology and immunoblotting, allowing researchers to visualize and quantify phosphatase activity within biological samples like tissues and cells. smolecule.comchemodex.comadipogen.compubcompare.ai The use of Naphthol AS-TR phosphate has facilitated the study of enzymatic activities at cellular membrane interfaces, providing insights into cellular signal transduction mechanisms. pubcompare.ai

This compound in Cancer Research

In the realm of oncology, this compound has emerged as a compound of interest, particularly as a potential therapeutic agent for lung cancer. plos.orgsigmaaldrich.comnih.govmerckmillipore.com Its anti-cancer properties are attributed to its ability to interfere with key cellular processes that drive tumor growth and survival.

A primary mechanism of action for this compound in cancer cells is its ability to inhibit the interaction between the cyclic-AMP response element-binding protein (CREB) and the CREB-binding protein (CBP). chemodex.comchemodex.comadipogen.com This transcription factor complex is critical for the regulation of numerous genes involved in cell survival, proliferation, and cell cycle progression. plos.org By disrupting the CREB-CBP complex, this compound can inhibit the transcription of CREB target genes, thereby impeding oncogenic processes. plos.orgnih.gov This targeted inhibition suggests that the CREB-CBP complex is a viable therapeutic target in cancers where this pathway is overactive, such as in non-small cell lung cancer. plos.orgnih.gov

This compound has demonstrated potent anti-proliferative effects across various human lung cancer cell lines. plos.orgplos.orgsemanticscholar.org Studies have shown that it can dramatically suppress the growth of these cancer cells. plos.orgsemanticscholar.org The inhibitory concentration (IC50) of this compound, which is the concentration required to inhibit the growth of 50% of the cells, has been determined in several lung cancer cell lines, highlighting its efficacy. For instance, in the NCI-H1734 lung adenocarcinoma cell line, the IC50 was found to be 3.701 μmol/L. researchgate.net

Table 1: Inhibitory Effects of this compound on Lung Cancer Cell Lines

| Cell Line | Cancer Type | IC50 (µM) |

|---|---|---|

| A549 | Lung Carcinoma | 3.574 semanticscholar.org |

| NCI-H1792 | Lung Adenocarcinoma | 11.769 semanticscholar.org |

| NCI-H441 | Lung Adenocarcinoma | 11.074 semanticscholar.org |

| NCI-H1734 | Lung Adenocarcinoma | 4.025 semanticscholar.org |

This table summarizes the half-maximal inhibitory concentration (IC50) of this compound in various lung cancer cell lines after 96 hours of treatment.

The anti-proliferative activity of this compound is closely linked to its ability to regulate the cell cycle. plos.orgnih.gov Research has shown that the compound induces cell cycle arrest, effectively halting the division of cancer cells. plos.orgplos.org This is achieved through the downregulation of key proteins that drive the cell cycle, such as cyclins. plos.org By inhibiting the CREB-CBP complex, this compound leads to a decrease in the expression of cell cycle-related genes that are targets of CREB. plos.org

Beyond cell cycle arrest, this compound exerts its anti-cancer effects through the modulation of other critical cellular pathways. It has been shown to suppress tumor-promoting autophagy in human lung cancer cell lines. plos.orgnih.govresearchgate.net This is evidenced by the downregulation of autophagy-related proteins like Atg5-12 and Atg7, and the accumulation of p62. plos.orgresearchgate.net Concurrently, this compound induces stress in the endoplasmic reticulum (ER), a key organelle involved in protein synthesis and folding. plos.orgnih.govresearchgate.net This induction of ER stress is marked by the increased expression of markers such as DDIT3/CHOP and can ultimately lead to apoptosis, or programmed cell death. plos.orgnih.govplos.org

A notable finding in the study of this compound's mechanism of action is its ability to downregulate the expression of E2F8, a member of the E2F family of transcription factors. mdpi.comnih.gov While initially identified as a CREB-CBP inhibitor, microarray analysis revealed that this compound treatment leads to a significant decrease in E2F8 levels. mdpi.comnih.gov E2F8 has been implicated in promoting cell proliferation and tumorigenicity in cancers such as breast, hepatocellular, and lung cancer. oncotarget.com Therefore, the downregulation of E2F8 represents another important pathway through which this compound exerts its anti-tumor effects. mdpi.comnih.gov

Implications in Bone and Liver Disorders

The detection of phosphatase enzymes using substrates like this compound has significant implications in diagnosing and monitoring diseases affecting the liver and bones. numberanalytics.comclevelandclinic.org

Alkaline Phosphatase as a Clinical Marker

Alkaline phosphatase (ALP) is an enzyme found in various tissues, with the highest concentrations in the liver and bones. clevelandclinic.org Elevated levels of ALP in the blood can signal underlying medical conditions related to these organs. numberanalytics.compathologytestsexplained.org.au this compound is a substrate used to measure ALP activity, which helps in the diagnosis and monitoring of these disorders. medchemexpress.commedchemexpress.com

In Liver Disorders:

Elevated ALP levels are a key indicator of liver and biliary diseases. clevelandclinic.org When the liver is damaged or bile ducts are obstructed, ALP is released into the bloodstream, leading to increased concentrations. pathologytestsexplained.org.au Conditions such as hepatitis (inflammation of the liver), cirrhosis (scarring of the liver), and blockages in the bile ducts caused by gallstones or tumors can all result in high ALP levels. numberanalytics.commedicalnewstoday.com

In histochemical applications, derivatives of Naphthol AS phosphate, such as Naphthol AS-MX phosphate, are used to visualize ALP activity in liver tissue sections. nih.gov For instance, in cirrhotic livers, a notable increase in ALP activity is observed, which can be stained and quantified. nih.gov

In Bone Disorders:

ALP is also a crucial marker for bone health, as it is involved in bone formation and remodeling. numberanalytics.comresearchgate.net Increased activity of bone cells, known as osteoblasts, leads to higher levels of ALP. researchgate.net Consequently, elevated ALP can indicate various bone disorders:

Paget's Disease: A condition characterized by abnormal bone remodeling, leading to enlarged and malformed bones. pathologytestsexplained.org.au ALP levels are often significantly elevated and are used to monitor disease activity and response to treatment. numberanalytics.com

Osteomalacia: Softening of the bones, often due to a deficiency in vitamin D, which can cause an increase in ALP levels. numberanalytics.com

Bone Metastases: When cancer from other parts of the body spreads to the bones, it can lead to increased bone cell activity and, therefore, high ALP levels. pathologytestsexplained.org.au

Osteosarcoma: A type of bone cancer where serum ALP can serve as a valuable tumor marker. researchgate.net

The following table summarizes the clinical significance of elevated alkaline phosphatase levels in various disorders.

| Disorder | Organ System | Significance of Elevated Alkaline Phosphatase |

| Hepatitis | Liver | Indicates liver inflammation. numberanalytics.com |

| Cirrhosis | Liver | Suggests liver scarring and damage. medicalnewstoday.com |

| Bile Duct Obstruction | Liver | Points to a blockage, possibly from gallstones or tumors. pathologytestsexplained.org.au |

| Paget's Disease | Bone | Correlates with disease activity and is used for monitoring treatment. numberanalytics.com |

| Osteomalacia | Bone | Reflects increased osteoblastic activity to mineralize bone. numberanalytics.com |

| Bone Metastases | Bone | Indicates the spread of cancer to the bones. numberanalytics.com |

| Osteosarcoma | Bone | Serves as a tumor marker with high specificity. researchgate.net |

Acid Phosphatase as a Clinical Marker

Acid phosphatase (AP), particularly the tartrate-resistant acid phosphatase (TRAP) isoenzyme, is a significant marker for bone resorption, the process of breaking down bone tissue. researchgate.netnih.gov this compound can be used as a substrate to demonstrate acid phosphatase activity. oup.com

In Bone Disorders:

Elevated levels of acid phosphatase, specifically TRAP (also known as ACP5), are associated with increased osteoclastic activity, the cells responsible for bone resorption. researchgate.netresearchgate.net This makes it a valuable marker for several bone-related conditions:

Osteoporosis: A disease characterized by low bone density and an increased risk of fractures. excedr.com Elevated TRAP levels can indicate the excessive bone resorption typical of this condition. nih.gov

Paget's Disease: In active phases of this disease, both acid and alkaline phosphatase levels can be elevated due to abnormal bone remodeling. excedr.com

Bone Metastasis: Cancers that spread to the bone can lead to increased bone resorption and elevated acid phosphatase levels. excedr.com

Hairy Cell Leukemia: The detection of tartrate-resistant acid phosphatase is a critical biomarker for this and other hematological malignancies.

The table below outlines the role of acid phosphatase as a clinical marker in bone disorders.

| Disorder | Significance of Elevated Acid Phosphatase |

| Osteoporosis | Indicates excessive bone resorption. excedr.com |

| Paget's Disease | Marks active phases of abnormal bone remodeling. excedr.com |

| Bone Metastasis | Suggests bone involvement from cancers like breast cancer. excedr.com |

| Hairy Cell Leukemia | Serves as a diagnostic biomarker for this malignancy. |

Synthesis and Derivatization for Research Applications

Synthetic Pathways for Naphthol AS-TR Phosphate (B84403)

The primary route for synthesizing Naphthol AS-TR phosphate involves the direct chemical modification of its precursor, Naphthol AS-TR. This precursor molecule serves as the foundational building block for the synthesis of the final phosphate substrate chemodex.com. The core of the synthesis is the introduction of a phosphate group to the hydroxyl moiety of the naphthol ring.

The key chemical transformation in the synthesis of this compound is the phosphorylation of the hydroxyl group on the Naphthol AS-TR molecule. This reaction converts the phenolic hydroxyl group into a phosphate ester. While specific documented protocols for Naphthol AS-TR are not detailed in the provided search results, general methods for the chemoselective phosphorylation of phenols are well-established. These reactions typically involve a phosphorylating agent that reacts with the hydroxyl group in the presence of a suitable base and solvent. The process must be controlled to ensure the phosphate group is added specifically to the intended hydroxyl position without unwanted side reactions on the rest of the complex molecule.

Catalysts can play a significant role in achieving efficient and selective phosphorylation of phenols like Naphthol AS-TR. Research into phosphoryl transfer reactions has identified various catalytic systems to improve reaction yields and selectivity. For instance, studies on the phosphorylation of phenols have identified matched conditions, such as the use of a combination of Zinc Bromide (ZnBr₂) as a catalyst and Cesium Carbonate (Cs₂CO₃) as the base, to facilitate selective phosphoryl transfer to phenolic hydroxyl groups bohrium.com. Such catalytic systems are crucial for driving the reaction to completion under milder conditions and for ensuring that the phosphorylation occurs specifically at the target site, which is essential for producing a high-purity final product.

Development of Modified this compound Analogs

The development of analogs of this compound is a research area focused on enhancing the compound's properties as a biochemical tool and potential therapeutic agent. By systematically altering the chemical structure, researchers aim to improve its performance in specific applications.

A primary goal in developing modified this compound analogs is to enhance aqueous solubility and biological potency. The parent compound, Naphthol AS-TR, has limited water solubility. The addition of the phosphate group to create this compound significantly improves its solubility, making it a water-soluble dye suitable for use in aqueous biochemical assays medchemexpress.com. It is soluble in dimethylformamide (DMF) and TRIS-HCl buffer chemodex.com. Further modifications, such as the creation of prodrugs or other salt forms like the disodium (B8443419) salt, can also be employed to enhance solubility and bioavailability for in vivo studies. The potency of these analogs is a key metric, with research continually seeking derivatives that exhibit higher inhibitory activity at lower concentrations.

Quality Control and Purity Assessment for Research Grade Compounds

Ensuring the high purity and identity of this compound is critical for its use in research, where contaminants could lead to unreliable or misleading results. Suppliers of research-grade chemicals employ a range of analytical techniques to certify the quality of the compound.

Key quality control parameters for research-grade this compound and its common salt form are typically assessed and reported on certificates of analysis. The primary method for determining purity is High-Performance Liquid Chromatography (HPLC). For research applications, the purity is generally expected to be high, often specified as ≥95% or ≥99% by HPLC chemodex.comavantorsciences.com.

In addition to purity, the identity of the compound is confirmed using spectroscopic methods. While a specific spectrum for this compound is not provided, ¹H-NMR (Proton Nuclear Magnetic Resonance) spectroscopy is a standard technique used to confirm the chemical structure of the precursor, Naphthol AS-TR, and by extension, its derivatives chemodex.com. The physical appearance is also a basic quality check.

The table below summarizes typical quality control specifications for research-grade this compound compounds.

| Parameter | Specification | Method | Source |

| Purity | ≥99% | HPLC | chemodex.com |

| Purity | >95.0% | HPLC | avantorsciences.com |

| Identity | Conforms to structure | ¹H-NMR (on precursor) | chemodex.com |

| Appearance | White to off-white powder/crystal | Visual Inspection | chemodex.comavantorsciences.com |

| Solubility | 50 mg/mL in water (disodium salt) | Experimental | |

| Solubility | Soluble in DMF or TRIS-HCl buffer | Experimental | chemodex.com |

HPLC Analysis

High-Performance Liquid Chromatography (HPLC) stands as a cornerstone technique for the analysis of this compound, primarily utilized to ascertain the purity of the compound. Commercial suppliers of this compound routinely use HPLC to guarantee a high degree of quality, with purity levels typically specified as being greater than or equal to 95.0% or even exceeding 99%.

The principle of HPLC analysis for this compound generally involves a reversed-phase approach. In this mode of chromatography, a non-polar stationary phase is used in conjunction with a polar mobile phase. The separation of this compound from any impurities is based on the differential partitioning of the molecules between these two phases. Due to its significant organic structure, this compound exhibits strong hydrophobic interactions with the stationary phase. The composition of the mobile phase, often a mixture of water and an organic solvent like acetonitrile (B52724) or methanol, is carefully optimized to achieve effective separation.

The data obtained from HPLC analysis is crucial for the quantitative determination of purity. The area of the chromatographic peak corresponding to this compound is compared to the total area of all peaks in the chromatogram to calculate the percentage purity.

Table 1: Purity Specifications for this compound Determined by HPLC

| Supplier Reference | Purity Specification |

| Supplier A | ≥99% |

| Supplier B | ≥95.0% |

NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation and identity confirmation of this compound. This non-destructive technique provides detailed information about the chemical environment of individual atoms within the molecule. For a compound with the complexity of this compound, both proton (¹H NMR) and phosphorus-31 (³¹P NMR) spectroscopy are particularly informative.

Some commercial specifications for this compound and its derivatives indicate that ¹H NMR is used to confirm the identity of the compound. chemodex.com The ¹H NMR spectrum would provide a unique fingerprint of the molecule, with signals corresponding to the various protons in the naphthol, chloro-methylphenyl, and amide groups. The chemical shift, multiplicity (splitting pattern), and integration of each signal would be consistent with the expected structure of this compound.

Given that this compound is an organophosphate, ³¹P NMR spectroscopy offers a direct and highly sensitive method for analyzing the phosphorus center of the molecule. The ³¹P nucleus has a natural abundance of 100% and a wide chemical shift range, which often results in simple, well-resolved spectra. A ³¹P NMR spectrum of this compound would be expected to show a single resonance corresponding to the phosphate group. The chemical shift of this signal would be characteristic of a phosphate ester and would be sensitive to the surrounding electronic environment. This technique is invaluable for confirming the successful phosphorylation during the synthesis of the molecule and for detecting any phosphorus-containing impurities.

While specific spectral data from published research is not available, the expected analytical data from these techniques would be pivotal for researchers in confirming the synthesis and derivatization of this compound for their applications.

Future Directions and Emerging Research Avenues

Development of Biosensors for Enzyme Detection

Naphthol AS-TR phosphate (B84403) is a key component in the development of biosensors for detecting enzyme activity, particularly that of acid and alkaline phosphatases. chemodex.comlabclinics.com These enzymes are crucial clinical markers, as their concentrations in the body can indicate the presence of various diseases. chemodex.comlabclinics.com

The compound functions as a fluorogenic and chromogenic substrate. chemodex.commedchemexpress.com In the presence of phosphatases, Naphthol AS-TR phosphate is hydrolyzed to Naphthol AS-TR. chemodex.comchemodex.com This product is fluorescent, with excitation and emission spectra of 388/512nm, allowing for the quantitative measurement of phosphatase activity. chemodex.comlabclinics.com

This property is utilized in various detection methods:

Fluorescence-Based Methods : These methods, including flow cytometry and histochemical techniques, rely on the fluorescent signal generated from the enzymatic conversion. nih.gov They offer high sensitivity and rapid detection. nih.gov

Chromogenic Assays : When used with diazonium salts, this compound forms a colored azo dye, enabling spectrophotometric detection of enzyme activity. chemodex.comlabclinics.comresearchgate.net

Electrochemical Biosensors : Recent innovations include the integration of this compound into embroidered electrochemical sensors, providing a novel platform for wearable sensing and point-of-care diagnostics. google.com

| Parameter | Description |

| Analyte | Acid and Alkaline Phosphatases |

| Substrate | This compound |

| Product | Naphthol AS-TR |

| Detection Method | Fluorogenic (Excitation/Emission: 388/512 nm), Chromogenic (with diazonium salts) |

| Applications | Immunohistology, Biochemical Assays, Clinical Diagnostics |

Studies on Protein-Protein Interactions

A significant area of research focuses on this compound's ability to modulate protein-protein interactions. It has been identified as a specific inhibitor of the cyclic-AMP response element-binding protein (CREB)-CREB binding protein (CBP) transcription factor complex. chemodex.comresearchgate.net The interaction between the KIX domain of CBP and CREB is critical for the transcription of numerous genes involved in cellular survival and proliferation. researchgate.net

Research has demonstrated that this compound effectively abolishes the interaction between the KIX domain and phosphorylated CREB. researchgate.net This inhibitory action blocks the downstream gene transcription regulated by this complex. researchgate.net The ability to disrupt this specific protein-protein interaction makes this compound a valuable tool for studying the roles of CREB and CBP in cellular processes and a potential lead compound for therapeutic development. researchgate.net A related compound, Naphthol AS-E phosphate, has also been shown to inhibit the interaction between the transcription factor c-Myb and the KIX domain of the coactivator p300. aacrjournals.org

Further Elucidation of Phosphatase Roles in Disease Pathogenesis

Phosphatases are a diverse group of enzymes that play essential roles in cellular regulation and signaling through dephosphorylation. mdpi.comx-mol.com Abnormal levels of phosphatases are recognized as important diagnostic biomarkers for a wide range of human diseases, including bone diseases, liver dysfunction, and various cancers. nih.govmdpi.com

This compound serves as a critical tool in this area of research. By providing a reliable method to quantify the activity of acid and alkaline phosphatases, it helps researchers and clinicians to:

Monitor Disease Progression : Changes in phosphatase levels can be tracked over time to monitor the progression of certain diseases. chemodex.comlabclinics.com

Diagnose Pathologies : Unusually high or low concentrations of these enzymes can signal specific health issues. chemodex.comlabclinics.commdpi.com

Investigate Disease Mechanisms : By measuring phosphatase activity, researchers can better understand the biochemical pathways involved in the pathogenesis of various disorders. mdpi.com

The use of this compound in assays contributes to a deeper understanding of how these enzymes function in both health and disease, paving the way for new diagnostic strategies and therapeutic interventions. mdpi.com

Exploration of this compound as a Therapeutic Agent

Emerging research has highlighted the potential of this compound as a therapeutic agent, particularly in the field of oncology. chemodex.comresearchgate.net Its primary mechanism of therapeutic interest is its function as an inhibitor of the CREB-CBP complex, which is implicated in the survival and proliferation of cancer cells. researchgate.net

Studies have identified this compound as a potent anti-tumor reagent. researchgate.net In vitro experiments on lung adenocarcinoma cell lines have shown its significant inhibitory effect on cell growth, with an IC50 value of 3.701 μmol/L. researchgate.net By blocking the CREB-CBP interaction, the compound can suppress the expression of genes crucial for cancer cell proliferation and survival, regulate the cell cycle, and suppress autophagy. researchgate.net These findings position this compound as a promising candidate for the development of new anti-cancer therapies, especially for lung cancer, the leading cause of cancer death worldwide. researchgate.net

| Compound | Target | Effect | Potential Application |

| This compound | CREB-CBP Complex | Inhibition of cell proliferation, cell cycle regulation | Lung Cancer Therapy |

Investigating Cellular Enzymes Involved in Phosphate Group Conversion

The fundamental application of this compound in many assays is its conversion by cellular enzymes. The primary enzymes involved in this process are phosphatases, specifically acid and alkaline phosphatases. chemodex.commedchemexpress.comsigmaaldrich.com These enzymes catalyze the hydrolysis of the phosphate group from the this compound molecule. medchemexpress.commedchemexpress.comnih.gov

This enzymatic reaction is the cornerstone of its use as a substrate:

Enzyme Action : Phosphatases cleave the phosphoric acid monoester bond in the this compound molecule. mdpi.com

Product Formation : This cleavage results in the formation of an alcohol, Naphthol AS-TR, and a phosphate ion. chemodex.commdpi.com

Signal Generation : The resulting Naphthol AS-TR product is fluorescent, and in the presence of a coupling agent like a diazonium salt, it can form a colored precipitate. chemodex.comresearchgate.net

Understanding the kinetics and specificity of this enzymatic conversion is crucial for optimizing assays and developing new applications. For instance, researchers have studied how different phosphatase isoforms, such as tartrate-resistant acid phosphatase (TRAP) isoform 5b, selectively hydrolyze similar naphthol-based substrates like Naphthol-ASBI phosphate, suggesting that specific enzymes can be targeted for more precise diagnostics. nih.gov

Q & A

Q. How is Naphthol AS-TR phosphate used to detect alkaline phosphatase (ALP) activity in biochemical assays?

this compound serves as a chromogenic substrate for ALP. Upon enzymatic hydrolysis, it releases a naphthol derivative that couples with diazonium salts (e.g., Fast Red RC) to form insoluble, colored precipitates. This reaction is utilized in techniques like immunoblotting and immunohistochemistry (IHC) for protein localization. For reproducible results, prepare stock solutions in 0.2 M Tris buffer (pH 8.0) and optimize substrate concentration (typically 0.1–0.5 mg/mL) to balance signal intensity and background noise .

Q. What are the critical parameters for standardizing ALP-based assays using this compound?

Key parameters include:

- pH : ALP activity is optimal at pH 8.0–10.0; deviations reduce hydrolysis efficiency.

- Incubation time : Over-incubation increases nonspecific precipitation. Limit to 10–30 minutes.

- Temperature : Room temperature (20–25°C) minimizes enzyme denaturation.

- Inhibitors : Avoid phosphate-containing buffers (e.g., PBS), as they compete with the substrate .

Q. How does this compound compare to other ALP substrates (e.g., BCIP or pNPP)?

Unlike pNPP (a soluble substrate for spectrophotometry), this compound produces insoluble precipitates, making it ideal for spatial localization in IHC. Compared to BCIP, it generates red products (vs. blue), enabling multiplex staining when combined with other chromogens. However, its lower solubility requires careful buffer optimization .

Advanced Research Questions

Q. What experimental strategies can resolve contradictory results in ALP activity assays using this compound?

Contradictions often arise from:

- Enzyme source variability : Validate ALP activity independently (e.g., using pNPP) .

- Substrate degradation : Prepare fresh stock solutions and avoid freeze-thaw cycles .

- Interference from endogenous phosphatases : Include inhibitors like levamisole (for intestinal ALP) or EDTA (for metal-dependent phosphatases) .

- Imaging artifacts : Use standardized microscopy settings to quantify staining intensity .